
6-Hydroxybentazone
Overview
Description
6-Hydroxybentazone is a phase I metabolite of bentazone, a widely used post-emergence herbicide. Bentazone is known for its selective control of broadleaf weeds and sedges in crops such as rice, corn, beans, and peanuts . The chemical structure of this compound is characterized by the presence of a hydroxyl group attached to the bentazone molecule, which significantly influences its chemical properties and biological activity .
Preparation Methods
The synthesis of 6-Hydroxybentazone typically involves the hydroxylation of bentazone. This process can be achieved through various synthetic routes, including chemical and enzymatic methods. One common approach is the use of hydroxylating agents under controlled reaction conditions to introduce the hydroxyl group into the bentazone molecule . Industrial production methods often involve large-scale chemical synthesis, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
6-Hydroxybentazone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various oxidation products.
Reduction: The compound can undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pesticide Residue Analysis
6-Hydroxybentazone is primarily studied within the context of pesticide residue analysis due to its presence as a metabolite of bentazone. Research has demonstrated the importance of quantifying this compound to assess the environmental impact and safety of herbicide usage.
Methodologies
- QuEChERS Method : A modified Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method has been developed for the determination of bentazone and its metabolites, including this compound, in wheat samples. This method employs high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for accurate quantification. The average recoveries for this method ranged from 72.9% to 108.7%, with limits of quantification (LOQs) between 2.5–12 μg/kg .
Compound | t R (min) | Quantification Ion Transition | Collision Energy (V) |
---|---|---|---|
This compound | 0.64 | 255.2–148.1 | 20 |
255.2–213.2 | 15 | ||
255.2–121.1 | 25 |
Environmental Monitoring
Research into the environmental fate of bentazone and its metabolites, including this compound, has highlighted their mobility and persistence in agricultural ecosystems. Studies indicate that these compounds can leach into groundwater, raising concerns about water quality and safety.
Groundwater Contamination
- Monitoring data from various European countries have shown that bentazone residues can exceed acceptable limits in groundwater, emphasizing the need for ongoing surveillance of its metabolites like this compound . The mobility of these compounds under field conditions necessitates careful management practices to mitigate environmental risks.
Food Safety Assessments
The presence of pesticide residues in food products is a critical area of concern for public health. Regulatory bodies like the European Food Safety Authority (EFSA) have conducted assessments to evaluate the dietary intake risks associated with bentazone and its metabolites.
Toxicological Studies
- Toxicokinetic studies have demonstrated that only a small fraction (approximately 2%) of administered bentazone is excreted as this compound in animal models . This finding supports the need for comprehensive risk assessments to ensure that food products remain safe for consumer consumption.
Regulatory Frameworks
The regulation of pesticide residues involves establishing maximum residue levels (MRLs) for compounds like bentazone and its metabolites, including this compound. These regulatory measures are crucial for ensuring consumer safety and maintaining agricultural sustainability.
Risk Assessment Outcomes
Mechanism of Action
The primary mechanism of action of 6-Hydroxybentazone involves its role as a metabolite of bentazone. Bentazone inhibits photosynthesis by competing for the QB binding site with plastoquinone, an electron transporter in photosystem II (PSII). This inhibition disrupts electron transport, leading to the generation of oxidative stress in sensitive plant species . The hydroxylation of bentazone to form this compound is part of the detoxification process in plants and other organisms .
Comparison with Similar Compounds
6-Hydroxybentazone is similar to other hydroxylated metabolites of bentazone, such as 8-Hydroxybentazone. it is unique in its specific hydroxylation position, which affects its chemical properties and biological activity . Other similar compounds include N-methyl bentazone and various bentazone derivatives, each with distinct metabolic pathways and environmental behaviors .
References
Biological Activity
6-Hydroxybentazone is a significant metabolite of the herbicide bentazone, which is widely used in agricultural practices for controlling broadleaf weeds. Understanding the biological activity of this compound is crucial for assessing its environmental impact, potential toxicity, and overall safety in agricultural applications. This article compiles diverse research findings, case studies, and data tables related to the biological activity of this compound.
Metabolism and Excretion
This compound is formed as a minor urinary metabolite from bentazone, accounting for approximately 1-6% of the administered dose in animal studies. Research indicates that after administration of [^14C]bentazone, over 95% of the radioactivity was recovered in urine within 48 hours, predominantly as unchanged bentazone, with only about 2% excreted as this compound .
Case Studies
- Acute Toxicity Studies : Research involving acute toxicity assessments in rats and mice has been largely inconclusive due to a lack of comprehensive studies on this compound itself. Instead, read-across data from parent compounds (bentazone and 8-hydroxybentazone) have been utilized to infer potential risks .
- Genotoxicity Predictions : Using quantitative structure-activity relationship (QSAR) models, predictions indicate that this compound is unlikely to be genotoxic regarding chromosome aberration and aneugenicity. However, these predictions require validation through experimental data .
Environmental Impact
The metabolism of bentazone and its metabolites, including this compound, has been studied in various crops. The metabolites are generally found at low levels (below 0.1 mg/kg) in plant tissues post-application, suggesting rapid degradation and low accumulation potential . This rapid metabolism is crucial for minimizing environmental residues.
Table 1: Metabolism of Bentazone in Animal Studies
Study Type | Administered Dose | Major Excreted Metabolite | % of Total Dose Excreted |
---|---|---|---|
Intravenous | 4 mg/kg | Unchanged Bentazone | ~76.83% |
Oral (Free Acid) | 4 mg/kg | Unchanged Bentazone | ~83% |
Oral (Sodium Salt) | 4 mg/kg | This compound | ~2% |
Table 2: Toxicological Reference Values for Bentazone and Its Metabolites
Compound | Acute Toxicity Data Available | Genotoxicity Assessment |
---|---|---|
Bentazone | Yes | Yes |
8-Hydroxybentazone | Limited | Yes |
This compound | No | Predicted as Non-genotoxic |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying 6-Hydroxybentazone in environmental and biological matrices?
- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity and specificity. For environmental samples, solid-phase extraction (SPE) is recommended for pre-concentration, while enzymatic digestion may be required for biological matrices to isolate metabolites. Validation should include spike-recovery tests and calibration with certified reference materials (e.g., NIST standards) to ensure accuracy .
Q. How does pH influence the stability and detection of this compound in aqueous systems?
- Methodological Answer: Stability studies should be conducted under controlled pH conditions (e.g., pH 3–9) using buffer systems, with degradation monitored via UV-Vis spectroscopy or LC-MS. Hydrolysis rates can be calculated using pseudo-first-order kinetics. Adjusting mobile phase pH in chromatographic methods (e.g., to pH 4.5 with acetic acid) improves peak resolution by minimizing ionization .
Q. What are the key challenges in distinguishing this compound from its structural isomer 8-Hydroxybentazone in analytical workflows?
- Methodological Answer: Employ tandem mass spectrometry (MS/MS) to differentiate fragmentation patterns. For chromatographic separation, use a C18 column with a gradient elution program (e.g., acetonitrile/water with 0.1% formic acid). Cross-validation with nuclear magnetic resonance (NMR) is advised for structural confirmation .
Q. How should researchers design toxicity assays to evaluate this compound in non-target organisms?
- Methodological Answer: Use standardized OECD guidelines for acute toxicity (e.g., Daphnia magna immobilization tests) and chronic exposure models (e.g., algal growth inhibition). Include negative controls and dose-response curves (0.1–10 mg/L). Metabolite uptake can be quantified via LC-MS in tissue homogenates .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported half-life values of this compound across soil and aquatic systems?
- Methodological Answer: Conduct parallel laboratory microcosm studies and field trials with standardized parameters (e.g., organic matter content, microbial activity). Use isotopically labeled ¹³C-6-Hydroxybentazone to track degradation pathways via high-resolution mass spectrometry (HRMS). Meta-analysis of existing data should account for variability in experimental conditions (e.g., temperature, light exposure) .
Q. How do metabolic pathways of Bentazone to this compound differ between plants and mammals, and what methods can elucidate these mechanisms?
- Methodological Answer: In plants, use hydroponic systems with ¹⁴C-labeled Bentazone to trace hydroxylation via cytochrome P450 enzymes. For mammals, conduct in vitro assays with liver microsomes (e.g., rat S9 fractions) and NADPH cofactors. Compare metabolite profiles using LC-HRMS and enzyme inhibition studies (e.g., ketoconazole for CYP450 blockade) .
Q. What advanced techniques are required to assess the role of this compound in cross-resistance to other herbicides?
- Methodological Answer: Perform whole-genome sequencing of resistant weed species to identify mutations in target enzymes (e.g., acetolactate synthase). Use fluorescence-based enzyme inhibition assays and molecular docking simulations to evaluate binding affinity changes. Field trials should monitor herbicide efficacy over multiple growing seasons .
Q. How can researchers model the long-term environmental fate of this compound in agroecosystems?
- Methodological Answer: Integrate geospatial data (e.g., soil type, rainfall) with fugacity models to predict leaching potential. Validate models using lysimeter studies and groundwater sampling. Long-term monitoring should include metabolite accumulation in rotational crops (e.g., maize, soybean) via QuEChERS extraction and LC-MS/MS .
Q. What experimental controls are critical when studying this compound's interaction with soil microbiota?
- Methodological Answer: Include sterile soil controls to distinguish biotic vs. abiotic degradation. Use 16S rRNA sequencing to profile microbial communities and stable isotope probing (SIP) with ¹³C-labeled compounds to identify active degraders. Measure enzyme activities (e.g., dehydrogenase, hydrolases) to correlate degradation rates with microbial function .
Q. How can proteomic approaches enhance understanding of this compound's subcellular toxicity mechanisms?
- Methodological Answer: Apply 2D gel electrophoresis or LC-MS-based proteomics to compare protein expression in exposed vs. control organisms (e.g., Arabidopsis thaliana). Pathway analysis tools (e.g., STRING, KEGG) can identify disrupted metabolic networks. Validate findings with Western blotting or CRISPR-Cas9 knockout lines for candidate genes .
Q. Key Considerations for Methodological Rigor
- Reproducibility: Document all experimental parameters (e.g., instrument settings, reagent lots) in supplementary materials, adhering to FAIR data principles .
- Validation: Cross-check results with orthogonal methods (e.g., NMR for LC-MS data) and participate in inter-laboratory comparisons .
- Ethical Compliance: Follow institutional guidelines for chemical disposal and organismal welfare in toxicity assays .
Properties
IUPAC Name |
6-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKWIOBXPPFARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866809 | |
Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60374-42-7 | |
Record name | 6-Hydroxybentazon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60374-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxybentazon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 6-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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